![molecular formula C16H15NO4S B1408328 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid CAS No. 1858250-09-5](/img/structure/B1408328.png)
6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid
Overview
Description
6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid is a complex organic compound with the molecular formula C16H15NO4S It is characterized by a dibenzo-thiazine core structure, which is a fused ring system containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid typically involves the cyclization of chalcones with diphenylthiourea in ethanol, using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve the required product quality.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Properties
Research has demonstrated that 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid exhibits notable biological activities:
- Anti-inflammatory Effects : Studies indicate that this compound has anti-inflammatory properties comparable to established drugs such as Piroxicam and Meloxicam. In experimental models, it has shown significant reductions in edema and pain response in animal models .
- Analgesic Activity : The compound has been tested for its analgesic effects, revealing a capability to increase pain thresholds significantly in treated subjects compared to controls .
Medicinal Chemistry
The most prominent application of this compound lies in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively:
- Drug Development : Due to its analgesic and anti-inflammatory properties, it is being investigated as a potential candidate for treating chronic pain and inflammatory conditions.
Agricultural Chemistry
The compound's unique properties may also lend themselves to agricultural applications:
- Pesticide Formulations : Preliminary studies suggest that derivatives of benzothiazine compounds can exhibit herbicidal and fungicidal activities. Further research could explore the efficacy of this specific compound in pest management strategies.
Materials Science
In materials science, the chemical's properties may be exploited for creating advanced materials:
- Polymer Additives : The incorporation of benzothiazine derivatives into polymer matrices could enhance mechanical properties or introduce bioactive characteristics to materials used in medical devices or packaging.
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of various benzothiazine derivatives included tests on this compound. The results indicated that at a dosage of 20 mg/kg, the compound significantly reduced carrageenan-induced edema in rats compared to control groups .
Case Study 2: Analgesic Effects
In another investigation focusing on analgesic properties, the compound was administered to a cohort of rats subjected to induced pain stimuli. The results showed a marked increase in pain threshold among those treated with the compound versus untreated controls, indicating its potential as a therapeutic agent for pain management .
Mechanism of Action
The mechanism of action of 6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide
- 9-Methoxy-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide
Uniqueness
6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the dibenzo-thiazine core. These substituents can influence the compound’s chemical reactivity, physical properties, and interactions with biological targets, making it distinct from other similar compounds.
Biological Activity
6-Ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid is a compound belonging to the benzothiazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazine core with various substituents that contribute to its biological activity.
Biological Activity Overview
Benzothiazine derivatives are known for their wide range of biological activities, including:
- Anti-inflammatory
- Analgesic
- Antioxidant
- Antimicrobial
- Anticancer
Anti-inflammatory and Analgesic Activity
Research has demonstrated that derivatives of benzothiazine exhibit significant anti-inflammatory properties. For instance, studies using animal models have shown that compounds similar to this compound can reduce edema and pain response effectively. A notable study compared the analgesic effects of this compound with established drugs like Lornoxicam and Diclofenac, finding that it surpassed these drugs in pain threshold elevation .
Antioxidant Properties
The antioxidant activity of benzothiazine derivatives has been investigated, indicating their potential in mitigating oxidative stress. This property is crucial for preventing cellular damage and could have implications in aging and various diseases .
Case Study 1: In Vivo Anti-inflammatory Effects
A study assessed the anti-inflammatory effects of this compound through a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups. The compound was administered intraperitoneally at varying doses, demonstrating a dose-dependent response in reducing inflammation .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
Properties
IUPAC Name |
6-ethyl-7-methyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-3-17-15-10(2)8-11(16(18)19)9-13(15)12-6-4-5-7-14(12)22(17,20)21/h4-9H,3H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUYWKNIEXFOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2C)C(=O)O)C3=CC=CC=C3S1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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